![molecular formula C20H26N2O3S B501639 1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine CAS No. 682346-10-7](/img/structure/B501639.png)
1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-methoxy-5-methylphenylsulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,4-dimethylphenyl group.
Sulfonylation: The final step involves the reaction of the intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has been explored for various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Potential therapeutic applications in the treatment of neurological disorders, given the activity of piperazine derivatives on the central nervous system.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(2,4-dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is not fully understood but is believed to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. Further research is needed to elucidate the precise pathways and molecular interactions involved.
類似化合物との比較
1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, potentially altering its pharmacological profile.
4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazine: Lacks the 2,4-dimethylphenyl group, which may affect its binding affinity and activity.
1-(2,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine: Similar structure but without the methoxy and methyl groups, which could influence its chemical reactivity and biological activity.
Uniqueness: 1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 2-methoxy-5-methylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-5-7-18(17(3)13-15)21-9-11-22(12-10-21)26(23,24)20-14-16(2)6-8-19(20)25-4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWJZGWPJEPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

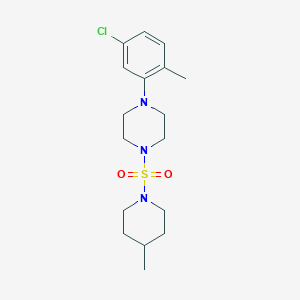

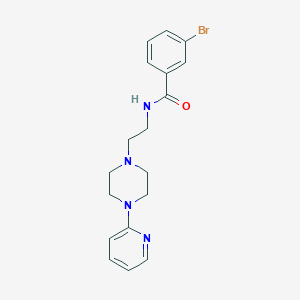
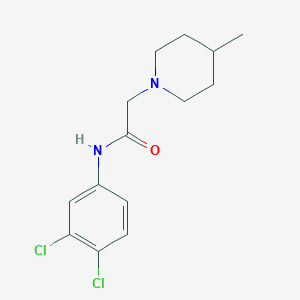
![N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B501568.png)
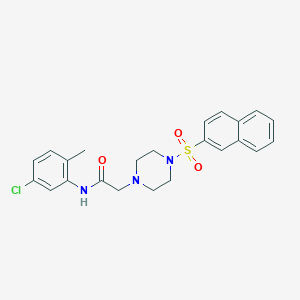
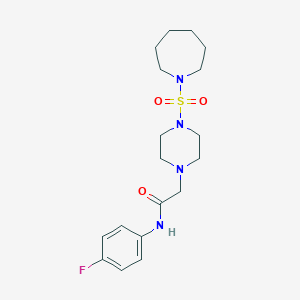

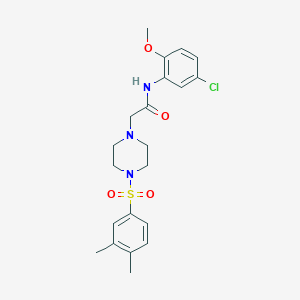
![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)


![N-(3,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501579.png)
